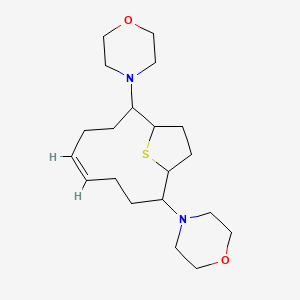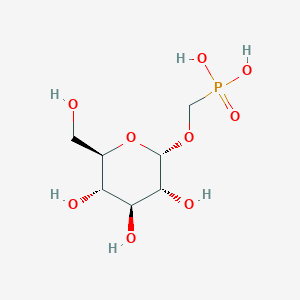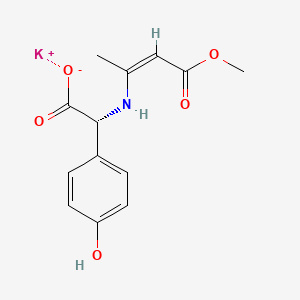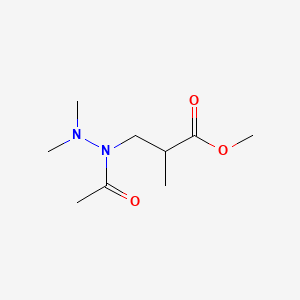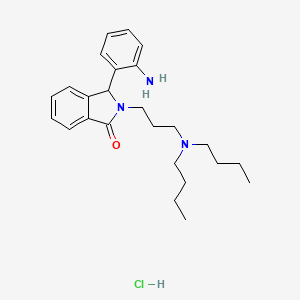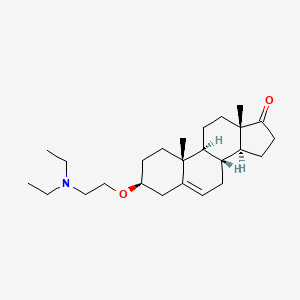
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one is a synthetic steroidal compound known for its role as a cholesterol synthesis and transport inhibitor. It is often used in scientific research to study cholesterol metabolism and related pathways. This compound is also known for its ability to inhibit the Hedgehog signaling pathway and act as a nicotinic antagonist.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one typically involves the following steps:
Starting Material: The synthesis begins with androst-5-en-17-one, a steroidal precursor.
Etherification: The hydroxyl group at the 3beta position is etherified with 2-(diethylamino)ethanol under basic conditions to form the desired ether linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for efficient production.
Purification: Employing large-scale chromatography or crystallization techniques for purification.
Análisis De Reacciones Químicas
Types of Reactions
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ether linkage or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one has a wide range of applications in scientific research:
Cholesterol Metabolism: It is used to study cholesterol synthesis and transport mechanisms.
Hedgehog Signaling Pathway: The compound inhibits the Hedgehog signaling pathway, making it useful in cancer research.
Nicotinic Antagonist: It acts as a nicotinic antagonist, which is valuable in neuropharmacology studies.
Disease Models: The compound is used to model diseases such as Niemann-Pick type C, atherosclerosis, Alzheimer’s disease, and prion infections.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Cholesterol Synthesis Inhibition: It inhibits desmosterol reductase, an enzyme involved in cholesterol biosynthesis.
Cholesterol Transport Blockade: It blocks the transport of low-density lipoprotein (LDL) cholesterol from lysosomes to the endoplasmic reticulum.
Hedgehog Pathway Inhibition: It interferes with the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
Nicotinic Receptor Antagonism: It antagonizes nicotinic acetylcholine receptors, affecting neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one hydrochloride: A hydrochloride salt form with similar biological activities.
U18666A: Another name for the hydrochloride form, widely used in research.
Uniqueness
This compound is unique due to its dual role in inhibiting cholesterol synthesis and the Hedgehog signaling pathway. This dual functionality makes it a valuable tool in both metabolic and cancer research.
Propiedades
Número CAS |
2855-62-1 |
|---|---|
Fórmula molecular |
C25H41NO2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H41NO2/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24/h7,19-22H,5-6,8-17H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 |
Clave InChI |
DMZCCFMMPHJWQY-BKWLFHPQSA-N |
SMILES isomérico |
CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
SMILES canónico |
CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


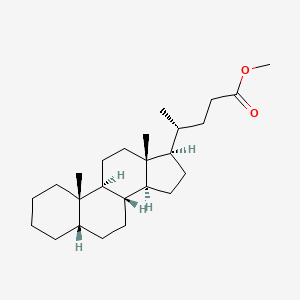
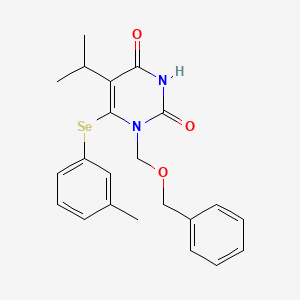
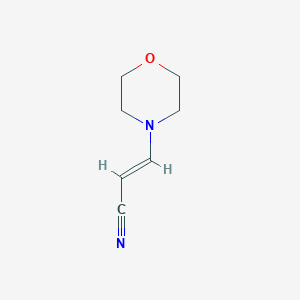
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

